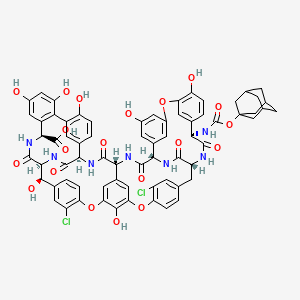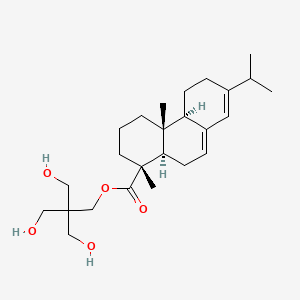
Wym3TH44BC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Wym3TH44BC involves several steps, including the cyclization of farnesyl pyrophosphate to form the elemene skeleton. This process typically requires specific catalysts and reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants that produce elemene. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Wym3TH44BC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Research has shown that Wym3TH44BC exhibits anti-inflammatory and antioxidant properties.
Medicine: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Wym3TH44BC involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-elemene
- Beta-elemene
- Delta-elemene
Uniqueness
Wym3TH44BC is unique due to its specific molecular structure and the presence of certain functional groups that confer its distinct biological activities. Compared to other elemene isomers, this compound has shown a higher potency in certain therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
29873-99-2 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3/t14-,15+/m1/s1 |
Clé InChI |
BQSLMQNYHVFRDT-CABCVRRESA-N |
SMILES isomérique |
CC(=C1CC[C@]([C@H](C1)C(=C)C)(C)C=C)C |
SMILES canonique |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)

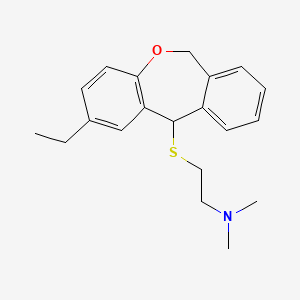

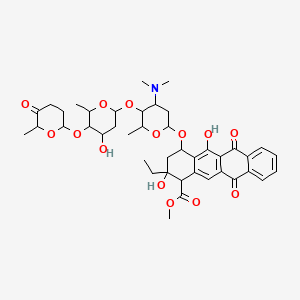
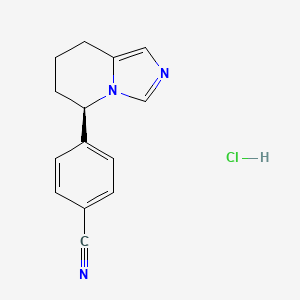
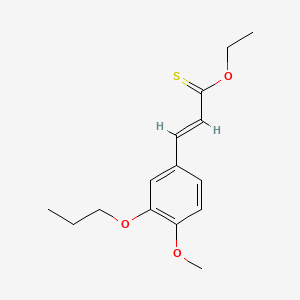

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
